molecular formula C8H5FN2O B1392813 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-67-2

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1392813
CAS No.: 878197-67-2
M. Wt: 164.14 g/mol
InChI Key: ANTIOTRWBFOORM-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of imidazo[1,2-a]pyridine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic solvents like tert-butanol can increase the yield by reducing competing reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridines.

    Oxidation: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 5-Fluoroimidazo[1,2-a]pyridine-2-methanol.

Scientific Research Applications

Medicinal Chemistry

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a building block for synthesizing pharmaceutical compounds. It has shown potential in:

  • Antitumor Activity : This compound exhibits inhibitory effects on key kinases involved in cancer cell proliferation. Studies have demonstrated its ability to inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B kinases.

Table 1: Antitumor Activity of this compound

CompoundIC50 (µM)Target Kinase
This compound0.004 - 0.046CDK2, Aurora B
Optimized derivative<0.001MSK1
  • Antimicrobial Properties : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundActivity AgainstMechanism of Action
This compoundE. coli, Pseudomonas aeruginosaDisruption of bacterial cell wall
Chlorinated derivativesEnhanced activityIncreased membrane permeability

Material Science

The unique electronic properties of this compound make it useful in developing organic semiconductors and advanced materials. Its ability to form covalent bonds with nucleophilic residues enhances its utility in material applications.

Biological Studies

This compound is utilized in studying enzyme inhibitors and receptor modulators due to its interactions with biological macromolecules. It has been investigated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy

In vitro studies have evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than conventional chemotherapeutics.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent for treating resistant infections.

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
  • 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
  • 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable scaffold in drug design .

Biological Activity

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered considerable attention due to its diverse biological activities. This article provides an overview of its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6FN2OC_8H_6FN_2O with a molecular weight of approximately 164.14 g/mol. The presence of the fluorine atom in its structure is significant as it often enhances the compound's bioavailability and interaction with biological targets.

Antitumor Activity

Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promising antitumor effects. These compounds can inhibit critical proteins involved in cancer cell proliferation and survival. Notably, they have demonstrated inhibitory potency against various kinases such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, which are crucial for cell cycle regulation and tumor growth .

Table 1: Antitumor Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Target Kinase
This compound0.004 - 0.046CDK2, Aurora B
Optimized derivative<0.001MSK1

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance this activity. For instance, compounds with chlorine or methyl groups at certain positions on the aromatic ring have shown increased efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundActivity AgainstMechanism of Action
This compoundE. coli, Pseudomonas aeruginosaDisruption of bacterial cell wall
Chlorinated derivativesEnhanced activityIncreased membrane permeability

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to increased susceptibility to other antibiotics.
  • Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of imidazo[1,2-a]pyridine derivatives including this compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation between 2-aminoimidazoles and carbonyl-containing reagents. For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized via microwave-assisted reactions with methanol/water mixtures and trifluoroacetic acid as a catalyst . Adapting this method, the aldehyde group in this compound can be introduced via oxidation of a methyl group or direct formylation. Key reagents include potassium permanganate (oxidation) or Vilsmeier-Haack conditions (formylation) .

Q. How is the structure of this compound validated experimentally?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify substituents and regiochemistry. For example, imidazo[1,2-a]pyridine derivatives show characteristic aromatic proton shifts at δ 7.5–9.0 ppm .
  • IR : Stretching frequencies for aldehyde groups (~1720 cm1^{-1}) and fluorinated aromatic systems (~1500 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate .

Q. What are the primary biological activities associated with imidazo[1,2-a]pyridine scaffolds?

Imidazo[1,2-a]pyridines exhibit anxiolytic, anticancer, and antimicrobial properties. The fluorine substituent in 5-fluoro derivatives enhances metabolic stability and binding affinity to biological targets. For instance, fluorinated analogs of imidazo[1,2-a]pyridine-3-acetamide show potent inhibition of cancer cell lines . Activity is often modulated by substituent position and electronic effects .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in imidazo[1,2-a]pyridine synthesis?

Fluorination at the 5-position requires precise control to avoid competing reactions. Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., aldehydes) to position fluorine via palladium or copper catalysis.
  • Electrophilic fluorination : Selectfluor or N-fluoropyridinium salts under inert conditions to minimize side reactions .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces byproduct formation .

Q. What methodologies resolve discrepancies in reported biological activity data for fluorinated imidazo[1,2-a]pyridines?

Contradictions in activity data (e.g., varying IC50_{50} values) may arise from differences in assay conditions or impurity profiles. Solutions include:

  • Standardized bioassays : Use established protocols (e.g., MTT for cytotoxicity) with controls for batch-to-batch variability.
  • Purity validation : HPLC (>95% purity) and mass spectrometry to exclude confounding impurities .
  • SAR studies : Systematic variation of substituents (e.g., comparing 5-fluoro vs. 6-fluoro analogs) to isolate electronic/steric effects .

Q. How can computational modeling optimize the design of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding modes and stability. For example:

  • Docking : Identifies interactions with target proteins (e.g., kinases or GPCRs) by aligning the aldehyde/fluorine groups in active sites.
  • DFT : Calculates Fukui indices to assess reactivity at specific positions, guiding functionalization strategies .
  • MD simulations : Evaluate solvation effects and conformational stability over time .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scaling imidazo[1,2-a]pyridine synthesis risks racemization or side reactions. Mitigation strategies:

  • Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphates) in key steps like cyclization .
  • Continuous flow reactors : Improve heat/mass transfer for reproducible yields .
  • In-line analytics : Real-time HPLC monitoring to detect and correct deviations .

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIOTRWBFOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678892
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-67-2
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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